![molecular formula C16H17N3O5 B5497848 6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5497848.png)
6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
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Overview
Description
The compound "6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione" belongs to a broader class of chemicals known for their diverse chemical reactions and significant potential in various scientific applications. Its structure includes a pyrimidine base, characteristic for its biological and chemical significance, augmented with nitro and vinyl groups that modify its reactivity and properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to our compound of interest, often involves complex reactions that can include the formation of carbon-nitrogen bonds and specific substituent additions to the pyrimidine ring. For example, substituted 6-vinyl-2,4(1H,3H)-pyrimidinediones undergo ring closure and other transformations to yield derivatives, highlighting the versatility of synthetic routes for such compounds (Lal & Gidwani, 1993).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical and physical properties. X-ray diffraction studies and other spectroscopic techniques are typically employed to confirm the structural configurations of synthesized compounds, providing insights into their molecular conformation and how substituents influence overall structure (Savant et al., 2015).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including cycloadditions, Michael-type reactions, and others that significantly alter their chemical structure and properties. These reactions not only illustrate the reactivity of such compounds but also their potential for further chemical modifications (Walsh & Wamhoff, 1989).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including melting points, solubility, and crystal structure, are closely related to their molecular structure. For instance, specific substituents can influence the compound's ability to form crystals and its stability in different solvents, which is critical for its applications in various fields (Savant et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, are determined by the functional groups present in the pyrimidine ring. The presence of nitro and vinyl groups, for example, can significantly enhance the compound's reactivity, making it a valuable intermediate in the synthesis of more complex molecules (Lal & Gidwani, 1993).
properties
IUPAC Name |
6-[(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-10(2)9-24-12-6-3-11(4-7-12)5-8-13-14(19(22)23)15(20)18-16(21)17-13/h3-8,10H,9H2,1-2H3,(H2,17,18,20,21)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVXXHIXDAOYGO-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{(E)-2-[4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione |
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